![molecular formula C11H8N2 B12847855 3H-pyrrolo[2,3-c]quinoline](/img/structure/B12847855.png)
3H-pyrrolo[2,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-pyrrolo[2,3-c]quinoline is a heterocyclic compound that has garnered significant interest due to its unique structural features and diverse biological activities. This compound consists of a fused ring system that includes a pyrrole ring and a quinoline moiety, making it a valuable scaffold in medicinal chemistry and drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3H-pyrrolo[2,3-c]quinoline can be achieved through various methods, which can be broadly categorized based on the ring closure strategy employed in the final step:
-
Annulation of the Benzene Ring: : One method involves the intramolecular Diels–Alder reaction of a 5-amino-4-methyloxazole derivative containing a propargyl fragment. This reaction constructs the condensed pyrrolo[2,3-c]pyridine fragment, followed by a Ru-catalyzed transformation to form the benzene ring .
-
Annulation of the Pyridine Ring: : Another common approach is the Pictet–Spengler reaction, which involves cyclization and oxidation in the final step. This method has been used to synthesize various substituted marinoquinolines .
Industrial Production Methods
Industrial production of this compound typically involves optimizing these synthetic routes to achieve higher yields and purity. The choice of method depends on the desired scale, cost, and specific application requirements.
Análisis De Reacciones Químicas
Types of Reactions
3H-pyrrolo[2,3-c]quinoline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced pyrroloquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using reagents like halogens or halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Halogens (chlorine, bromine), halogenating agents (N-bromosuccinimide).
Major Products
The major products formed from these reactions include various substituted quinoline and pyrroloquinoline derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
3H-pyrrolo[2,3-c]quinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 3H-pyrrolo[2,3-c]quinoline varies depending on its application:
Biological Activity: Inhibits acetylcholinesterase, leading to increased levels of acetylcholine in the central nervous system, which can be beneficial in treating neurological disorders.
Antibacterial and Antifungal Activity: Disrupts the cell membrane integrity of bacteria and fungi, leading to cell death.
Comparación Con Compuestos Similares
3H-pyrrolo[2,3-c]quinoline can be compared with other similar heterocyclic compounds, such as:
Pyrrolo[3,2-c]quinoline: Similar structure but different ring fusion, leading to distinct chemical properties and biological activities.
Marinoquinolines: A group of compounds with similar biological activities, particularly in antibacterial and antifungal applications.
The uniqueness of this compound lies in its specific ring fusion and the resulting biological activities, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C11H8N2 |
|---|---|
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
3H-pyrrolo[2,3-c]quinoline |
InChI |
InChI=1S/C11H8N2/c1-2-4-10-8(3-1)9-5-6-12-11(9)7-13-10/h1-7,12H |
Clave InChI |
BSUNEUGPXRSCLF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C=N2)NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


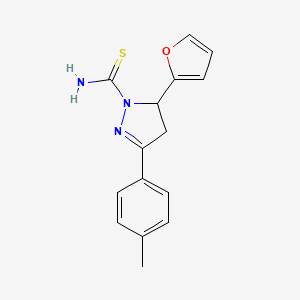
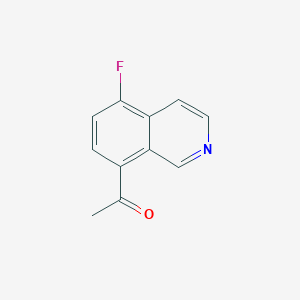
![2-Bromo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid amide](/img/structure/B12847781.png)
![N-benzhydryl-N-phenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B12847786.png)
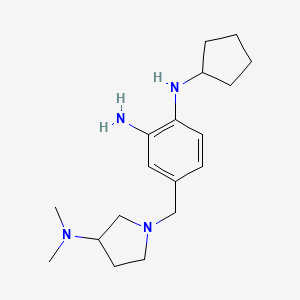

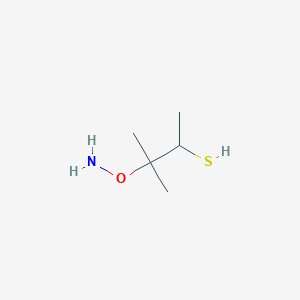
![4-Ethyl-5-(7-methoxy-benzofuran-2-yl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B12847818.png)
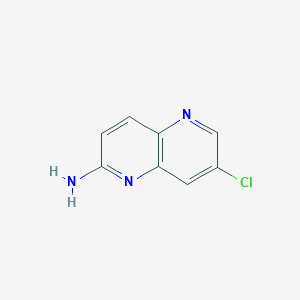
![rel-(3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12847825.png)
![Ethyl 4-chloro-8-iodo-7-methyl-pyrazolo[1,5-a][1,3,5]triazine-2-carboxylate](/img/structure/B12847829.png)
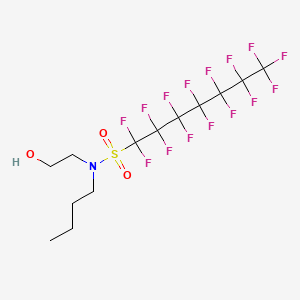
![(4S)-4-benzyl-3-[(2S)-3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-1,3-oxazolidin-2-one](/img/structure/B12847834.png)

